molecular formula C12H19BrN4O4 B14243141 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol CAS No. 392688-78-7

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol

Cat. No.: B14243141
CAS No.: 392688-78-7
M. Wt: 363.21 g/mol
InChI Key: KJQCEWPPLOABOK-VWMHFEHESA-N
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Description

The compound “(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol” is a complex organic molecule that combines an amino acid derivative with a brominated aromatic diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective bromination, and coupling reactions. Typical reaction conditions might include:

    Protection of amino groups: Using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Bromination: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling reactions: Using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The aromatic diol can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology

Medicine

Possible use as a drug candidate or a precursor for drug synthesis, particularly in targeting specific enzymes or receptors.

Industry

Applications in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-guanidinopentanoic acid: An amino acid derivative with similar functional groups.

    4-bromocatechol: A brominated aromatic diol.

Uniqueness

The combination of an amino acid derivative with a brominated aromatic diol is unique, providing a versatile scaffold for various applications. This uniqueness lies in the ability to undergo diverse chemical reactions and the potential for multifunctional applications.

Properties

CAS No.

392688-78-7

Molecular Formula

C12H19BrN4O4

Molecular Weight

363.21 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol

InChI

InChI=1S/C6H5BrO2.C6H14N4O2/c7-5-2-1-4(8)3-6(5)9;7-4(5(11)12)2-1-3-10-6(8)9/h1-3,8-9H;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

KJQCEWPPLOABOK-VWMHFEHESA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)Br.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

C1=CC(=C(C=C1O)O)Br.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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